

Isotopic Purity of 1,3-Propylene-d6 Thiourea: A Technical Overview

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Compound of Interest

Compound Name: 1,3-Propylene-d6 thiourea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of **1,3-Propylene-d6 thiourea**, a deuterated analog of the cyclic thiourea, tetrahydropyrimidine-2(1H)-thione. This document is intended for professionals in research, scientific, and drug development fields who utilize isotopically labeled compounds.

Introduction

1,3-Propylene-d6 thiourea (CAS No. 1219802-05-7) is a stable isotope-labeled compound valuable in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies.^[1] The incorporation of six deuterium atoms into the propylene backbone offers a significant mass shift from its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry. The utility of deuterated internal standards is well-established for improving the accuracy and precision of bioanalytical methods.^{[2][3][4]}

Physicochemical Properties and Isotopic Enrichment

While a specific certificate of analysis with quantitative isotopic purity data for **1,3-Propylene-d6 thiourea** is not publicly available, the nominal properties are summarized in Table 1. The

isotopic purity of commercially available deuterated compounds is typically expected to be high, often exceeding 98 atom % D.

Property	Value	Reference
Chemical Name	Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6	[5]
Synonyms	1,3-Propylene-d6 Thiourea, Cyclic propylene-d6 thiourea	[1]
CAS Number	1219802-05-7	[1]
Molecular Formula	C ₄ H ₂ D ₆ N ₂ S	[1]
Molecular Weight	122.22 g/mol	[1]
Nominal Isotopic Purity	>95% (Typically >98%)	-
Appearance	White to Off-White Solid	-

Experimental Protocols

General Synthesis of Cyclic Thioureas

The synthesis of cyclic thioureas, such as the unlabeled tetrahydropyrimidine-2(1H)-thione, can be achieved through several established methods. A common approach involves the reaction of a diamine with a thiocarbonylating agent. For the deuterated analog, the synthesis would logically start from a deuterated diamine precursor.

One general synthetic route involves the reaction of 1,3-diaminopropane with carbon disulfide. [6] To synthesize the d6 analog, the reaction would utilize 1,3-diaminopropane-d6.

Reaction Scheme:

Illustrative Protocol (based on general methods for non-deuterated analogs):

- **Reaction Setup:** A solution of 1,3-diaminopropane-d6 in a suitable solvent (e.g., ethanol, water) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

- **Addition of Thiocarbonylating Agent:** Carbon disulfide is added dropwise to the cooled solution of the diamine. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- **Cyclization:** The intermediate dithiocarbamate is then cyclized to form the thiourea ring. This can be promoted by heating the reaction mixture or by the addition of a reagent that facilitates the elimination of hydrogen sulfide.
- **Workup and Purification:** Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure **1,3-Propylene-d6 thiourea**.

Determination of Isotopic Purity

The isotopic purity of **1,3-Propylene-d6 thiourea** is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry:

- **Principle:** HRMS can resolve the isotopic peaks of the deuterated compound and its lower isotopologues (d0 to d5). The relative intensities of these peaks are used to calculate the isotopic distribution and the overall isotopic enrichment.
- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for electrospray ionization).
- **Analysis:** The sample is infused into the mass spectrometer, and high-resolution mass spectra are acquired.
- **Data Analysis:** The area under the curve for each isotopic peak is integrated, and the isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

NMR Spectroscopy:

- ^1H NMR: In a highly deuterated compound, the proton signals will be significantly reduced. The residual proton signals can be integrated and compared to a known internal standard to quantify the amount of non-deuterated species.
- ^2H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration.
- ^{13}C NMR: The carbon signals will show coupling to deuterium (C-D coupling), which can be used to confirm the locations of the deuterium labels.

Applications in Research and Drug Development

While specific studies employing **1,3-Propylene-d6 thiourea** are not readily found in the public domain, its primary application is anticipated to be as an internal standard in quantitative bioanalytical assays.^{[7][8][9]}

Use as an Internal Standard in LC-MS/MS Assays

In drug metabolism studies, the parent drug or its metabolites are often structurally similar to endogenous compounds or other drugs, necessitating a robust analytical method for accurate quantification. A stable isotope-labeled internal standard, such as **1,3-Propylene-d6 thiourea** for the analysis of its non-deuterated counterpart or related compounds, is the gold standard.

Workflow for a Typical Bioanalytical Assay:

Caption: Workflow for a bioanalytical assay using an internal standard.

Potential in Metabolic Fate Studies

Isotopically labeled compounds are crucial for elucidating the metabolic pathways of drugs.^[9] While the metabolic fate of propylene thiourea itself is not extensively documented in the context of drug development, related thiourea-containing compounds are known to undergo various metabolic transformations. Should the unlabeled analogue be investigated as a drug candidate, **1,3-Propylene-d6 thiourea** would be an invaluable tool to trace its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

1,3-Propylene-d6 thiourea is a valuable research tool, primarily for its application as an internal standard in quantitative mass spectrometry. Its synthesis is achievable through established methods for cyclic thioureas using a deuterated precursor. The determination of its high isotopic purity is critical for its function and can be reliably assessed using HRMS and NMR techniques. While specific applications in signaling pathways are not yet documented, its utility in DMPK studies is clear, underscoring the importance of such isotopically labeled compounds in the advancement of pharmaceutical research.

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